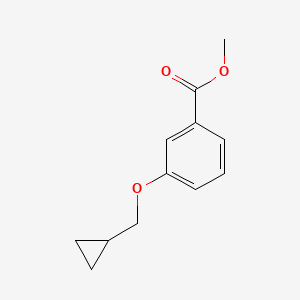

Methyl 3-(cyclopropylmethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1150617-70-1 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(cyclopropylmethoxy)benzoate |

InChI |

InChI=1S/C12H14O3/c1-14-12(13)10-3-2-4-11(7-10)15-8-9-5-6-9/h2-4,7,9H,5-6,8H2,1H3 |

InChI Key |

MXZSLEKEJOEWQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2CC2 |

Origin of Product |

United States |

Reactions at the Ester Group:

Saponification (Hydrolysis): The most common derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base like sodium hydroxide (B78521) or potassium hydroxide. This transformation is fundamental, as the resulting carboxylic acid is a versatile functional group that can be converted into amides, acid chlorides, or other esters, opening up a vast chemical space for analogue synthesis.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reacting it with a different alcohol under acidic or basic conditions. This can be used to fine-tune the lipophilicity and metabolic stability of the compound.

Reduction: The ester can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride. This introduces a new functional group for further elaboration.

Reactions on the Aromatic Ring:

Electrophilic Aromatic Substitution: The existing ether and ester groups on the benzene (B151609) ring direct incoming electrophiles to specific positions. While the cyclopropylmethoxy group is an activating ortho-, para-director and the methyl ester is a deactivating meta-director, the combined effect can lead to substitution at the positions ortho or para to the ether group. Reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed, although careful control of conditions would be necessary to achieve selectivity and avoid side reactions.

Modification of Existing Substituents: As seen in the synthesis of Roflumilast precursors, a hydroxyl group on the ring can be further alkylated or acylated to introduce new functionality. google.comgoogle.com

These derivatization strategies underscore the value of Methyl 3-(cyclopropylmethoxy)benzoate and its analogues as versatile platforms for building molecular diversity.

Chemical Reactivity and Transformation Studies of Methyl 3 Cyclopropylmethoxy Benzoate

Investigation of Ester Group Reactivity (e.g., Hydrolysis, Transesterification)

The methyl ester group is a primary site for nucleophilic acyl substitution. The reactivity of this group in Methyl 3-(cyclopropylmethoxy)benzoate is influenced by the electronic effects of the substituents on the benzoate (B1203000) ring.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(cyclopropylmethoxy)benzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is generally more facile and involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. chemspider.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) ion.

The rate of hydrolysis is sensitive to the electronic environment of the benzoate ring. The cyclopropylmethoxy group at the meta position exerts a weak electron-donating inductive effect. This slightly increases the electron density at the carbonyl carbon, potentially making it marginally less susceptible to nucleophilic attack compared to unsubstituted methyl benzoate. However, studies on substituted methyl benzoates show that temperature and pH are dominant factors in achieving high conversion rates. zenodo.org For instance, high-temperature water (250–300 °C) can promote the hydrolysis of various methyl benzoates, while slightly alkaline conditions (e.g., 2% KOH) can achieve quantitative saponification even for sterically hindered esters at lower temperatures (200 °C).

| Compound | Conditions | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|

| Methyl 2,4,6-trimethylbenzoate | H₂O, 300 °C | 2 h | 100% | |

| Methyl p-aminobenzoate | H₂O, 250 °C | 2 h | 40% | |

| Methyl Benzoate (General) | 2% KOH, 200 °C | 0.5 h | 100% | |

| Methyl p-methoxybenzoate | Aqueous Dioxane/DMF with NaOH | N/A | Rate constants studied | zenodo.org |

Transesterification: Transesterification is another key reaction of the ester group, allowing for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl (B1604629), or butyl esters). This process is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol. researchgate.net For instance, the transesterification of crude methyl benzoate to benzyl benzoate or butyl benzoate can be achieved with high conversion rates using titanate catalysts. researchgate.net This method offers a pathway to modify the ester functionality of this compound to synthesize a library of related compounds.

Cyclopropyl (B3062369) Ring Chemistry and Transformations

The cyclopropyl group is a highly strained three-membered ring, which endows it with unique reactivity, often resembling that of an alkene. nih.gov Its chemistry is characterized by reactions that lead to ring-opening, providing a route to linear carbon chains.

The significant ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage by various reagents, including electrophiles, radicals, and transition metals. nih.govrsc.org In the context of this compound, electrophilic ring-opening would likely be initiated by the attack of an electrophile on the cyclopropane ring. The regioselectivity of this opening would be influenced by the stability of the resulting carbocation intermediate. The ether oxygen atom attached to the methylene (B1212753) bridge could play a role in stabilizing an adjacent positive charge. For example, reactions of substituted cyclopropanes with benzeneselenenyl chloride can lead to regio- and stereoselective ring-opened products. rsc.org

The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the 3-butenyl radical. This transformation is a cornerstone of radical chemistry and is often used as a "radical clock." For this compound, the generation of a radical at the methylene carbon adjacent to the cyclopropyl ring could initiate a ring-opening sequence. nih.govresearchgate.net Oxidative radical ring-opening/cyclization reactions, often mediated by metal salts like manganese(III) acetate, provide a powerful strategy for transforming cyclopropane derivatives into more complex cyclic structures. nih.govresearchgate.net Such pathways could potentially be applied to create novel polycyclic structures from the this compound core.

Carbocationic rearrangements are common in organic chemistry, driven by the formation of a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com If a carbocation were to be generated on the carbon atom of the methylene bridge (e.g., through the loss of a leaving group from a derivative), a rearrangement involving the cyclopropyl ring could occur. This might involve a ring-expansion pathway, where the cyclopropyl group rearranges to a more stable cyclobutyl system, or other alkyl shifts. masterorganicchemistry.com These rearrangements provide synthetic routes to different carbocyclic frameworks.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring

The substitution pattern on the aromatic ring of this compound dictates its behavior in aromatic substitution reactions. The ring is substituted with a deactivating, meta-directing group (the methyl ester) and an activating, ortho, para-directing group (the cyclopropylmethoxy group). uci.edu

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome is determined by the combined electronic effects of the existing substituents.

-COOCH₃ (Methyl Ester): This group is electron-withdrawing due to both induction and resonance, making the ring less reactive towards electrophiles (deactivating). It directs incoming electrophiles to the meta position (C5). aiinmr.comwikipedia.org

-OCH₂-Cyclopropyl (Cyclopropylmethoxy): The ether oxygen is electron-donating through resonance, making the ring more reactive (activating). It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. uci.edu

The powerful activating and directing effect of the alkoxy group typically dominates over the deactivating meta-directing ester group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the cyclopropylmethoxy group. The C2 and C6 positions are sterically less hindered than the C4 position.

| Position | Influence of -COOCH₃ (at C1) | Influence of -OCH₂-C₃H₅ (at C3) | Predicted Outcome |

|---|---|---|---|

| C2 | ortho (deactivated) | ortho (activated) | Major Product |

| C4 | meta (favored by ester) | ortho (activated) | Possible Product (steric hindrance) |

| C5 | meta (favored by ester) | meta (deactivated) | Minor/No Product |

| C6 | para (deactivated) | para (activated) | Major Product |

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com For this compound, these reactions would likely yield a mixture of 2- and 6-substituted products, with the potential for a smaller amount of the 4-substituted isomer.

Nucleophilic Aromatic Substitution (NAS): NAS involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.govyoutube.com This reaction is generally difficult and requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). libretexts.org this compound lacks these features. The substituents are not strongly electron-withdrawing in the required manner, and there is no suitable leaving group on the ring. Consequently, the molecule is not expected to undergo NAS under standard conditions. libretexts.orgyoutube.com

Functional Group Interconversions on the this compound Core

Beyond the reactions of the individual functional groups, several interconversions can modify the core structure of the molecule.

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, [3-(cyclopropylmethoxy)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu Partial reduction to the corresponding aldehyde may be possible with reagents such as diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Ether Cleavage: The ether linkage, while generally stable, can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would result in the formation of 3-hydroxy methyl benzoate and cyclopropylmethyl bromide/iodide.

Conversion of the Carboxylic Acid: Following hydrolysis of the ester (as described in section 3.1), the resulting 3-(cyclopropylmethoxy)benzoic acid can serve as a precursor for other functional groups. It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be transformed into amides, anhydrides, or other esters.

These interconversions highlight the synthetic utility of this compound as a versatile starting material for accessing a range of more complex molecules.

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 3 Cyclopropylmethoxy Benzoate and Analogues

X-ray Crystallography for Solid-State Structure Determinationnih.govnih.gov

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for Methyl 3-(cyclopropylmethoxy)benzoate itself is not publicly available, analysis of its close analogue, Methyl 3,4-bis(cyclopropylmethoxy)benzoate, provides significant insights into the expected molecular geometry and packing. nih.gov The study of various benzoic acid derivatives further elucidates the common supramolecular motifs driven by intermolecular forces. nih.govacs.org

Analysis of Molecular Conformation and Dihedral Anglesnih.govresearchgate.net

In the solid state, the conformation of benzoate (B1203000) derivatives is influenced by the steric and electronic effects of its substituents. For the analogue Methyl 3,4-bis(cyclopropylmethoxy)benzoate, crystallographic analysis confirms the chemical structure and reveals the spatial orientation of the substituent groups relative to the benzene (B151609) ring. nih.gov The bond lengths and angles are generally within normal ranges. nih.gov

A key conformational feature is the dihedral angle between the plane of the benzene ring and the substituent groups. For instance, in an analogue, the dihedral angle between the benzene ring and a cyclopropyl (B3062369) ring was found to be 60.3 (4)°. researchgate.net The orientation of the ester group relative to the aromatic ring is typically near-planar to maximize resonance stabilization, though this can be influenced by crystal packing forces. The cyclopropylmethoxy group, with its flexible methylene (B1212753) linker, can adopt various conformations.

Table 1: Selected Crystallographic Data for an Analogue, Methyl 3,4-bis(cyclopropylmethoxy)benzoate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₂₀O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9018 (8) |

| b (Å) | 15.543 (2) |

| c (Å) | 18.846 (2) |

| V (ų) | 1435.9 (3) |

| Z | 4 |

Intermolecular Interactions and Supramolecular Assemblynih.govacs.orgrsc.org

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In benzoate derivatives, hydrogen bonds and van der Waals forces are the primary drivers of the supramolecular assembly. acs.org In the crystal structure of Methyl 3,4-bis(cyclopropylmethoxy)benzoate, molecules are linked by intermolecular C—H⋯O interactions. nih.gov These weak hydrogen bonds, along with other non-covalent interactions, create a stable three-dimensional lattice. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the chemical environment of each atom. While specific experimental spectra for the title compound are not widely published, the expected chemical shifts can be predicted based on data from similar structures like methyl 3-methoxybenzoate and other aromatic esters. chemicalbook.comrsc.orgnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the cyclopropylmethoxy group protons. The aromatic protons would appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The singlet for the methyl ester protons would likely be found around 3.9 ppm. rsc.org The cyclopropylmethoxy group would exhibit a doublet for the methylene (-OCH₂-) protons around 3.8-4.0 ppm, a multiplet for the methine (-CH-) proton of the cyclopropyl ring, and multiplets for the cyclopropyl methylene protons at higher field (upfield), typically below 1.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ester is expected to resonate around 166 ppm. rsc.org The aromatic carbons would appear in the 115-160 ppm range, with the carbon attached to the ether oxygen resonating at the lower field end of this range. The methyl ester carbon would be around 52 ppm, rsc.org and the methylene carbon of the cyclopropylmethoxy group would be near 70-75 ppm. The carbons of the cyclopropyl ring would appear at a significantly higher field. nih.govyoutube.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (H2, H4, H5, H6) | 7.0 - 8.0 | Multiplet (m) |

| Ester Methyl (-OCH₃) | ~ 3.9 | Singlet (s) |

| Methylene (-OCH₂-) | ~ 3.8 - 4.0 | Doublet (d) |

| Cyclopropyl Methine (-CH-) | ~ 1.2 - 1.4 | Multiplet (m) |

| Cyclopropyl Methylene (-CH₂-) | ~ 0.3 - 0.7 | Multiplets (m) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 166 |

| Aromatic (C3) | ~ 159 |

| Aromatic (C1) | ~ 131 |

| Aromatic (C5, C6) | ~ 129, ~122 |

| Aromatic (C2, C4) | ~ 120, ~115 |

| Methylene (-OCH₂-) | ~ 73 |

| Ester Methyl (-OCH₃) | ~ 52 |

| Cyclopropyl Methine (-CH-) | ~ 10 |

| Cyclopropyl Methylene (-CH₂-) | ~ 3 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationacs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₄O₃), the exact mass can be calculated and compared to the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range.

The fragmentation pattern observed in the mass spectrum provides further structural information. In electron ionization (EI) mass spectrometry, aromatic esters typically undergo characteristic fragmentation. acs.orgyoutube.com The molecular ion peak (M⁺) would be observed, and a prominent fragment would likely correspond to the loss of the methoxy (B1213986) group (-OCH₃) to form the benzoyl cation. Another significant fragmentation pathway could involve the cleavage of the cyclopropylmethoxy group.

Table 4: Predicted HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₄O₃⁺ | 206.0943 |

| [M - OCH₃]⁺ | C₁₁H₁₁O₂⁺ | 175.0759 |

| [M - C₄H₇O]⁺ | C₈H₇O₂⁺ | 135.0446 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysisias.ac.innih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For this compound, the spectra would be dominated by vibrations associated with the ester, ether, and aromatic components.

The most intense band in the IR spectrum is expected to be the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1730 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would produce strong bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while those of the aliphatic methyl and cyclopropyl groups appear just below 3000 cm⁻¹. Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of the non-polar parts of the molecule. ias.ac.inscielo.br

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aliphatic Groups | C-H stretch | 2850 - 3000 |

| Ester | C=O stretch | 1720 - 1730 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ester & Ether | C-O stretch | 1000 - 1300 |

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, GC-MS) for Purity and Identificationnih.govlcms.czoup.com

Coupled chromatographic-spectroscopic techniques are essential for the separation, identification, and purity assessment of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing complex mixtures and confirming the identity of target compounds. researchgate.netmdpi.com

Given its volatility, this compound is well-suited for analysis by GC-MS. nih.gov In this technique, the compound is separated from impurities on a GC column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared to a library or used for structural confirmation. The retention time from the GC provides an additional layer of identification. oup.com

LC-MS is a versatile alternative, particularly for less volatile or thermally labile analogues. rsc.orgmdpi.com The compound is separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. LC-MS is highly sensitive and can provide both molecular weight and structural information from the resulting mass spectra. These hyphenated techniques are the gold standard for verifying the purity of synthesized this compound and identifying any byproducts or impurities. lcms.cz

Theoretical and Computational Chemistry Investigations of Methyl 3 Cyclopropylmethoxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. researchgate.netajrconline.org For Methyl 3-(cyclopropylmethoxy)benzoate, DFT calculations would reveal key details about its stability, reactivity, and structural parameters.

While specific DFT studies on this compound are not extensively published, analysis can be extrapolated from studies on analogous compounds like methyl benzoate (B1203000) and its derivatives. researchgate.netresearchgate.net The optimized molecular structure would show the planarity of the benzene (B151609) ring and the methyl ester group. Key geometric parameters, such as bond lengths and angles, are predicted using DFT methods. For instance, the C=O bond length is typically around 1.21 Å, and the C-O single bonds in the ester and ether functionalities are approximately 1.35 Å and 1.37 Å, respectively. The bond angles within the benzene ring are expected to be close to 120°, with slight deviations due to the substituents.

DFT calculations also elucidate the electronic properties by mapping the molecular electrostatic potential (MEP). The MEP surface identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov In this compound, the oxygen atoms of the carbonyl and ether groups would be regions of high negative potential (nucleophilic), while the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (electrophilic).

Furthermore, Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of DFT studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this molecule, the HOMO is likely localized on the electron-rich benzene ring and the ether oxygen, while the LUMO would be centered on the electron-withdrawing methyl ester group.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar aromatic esters and ethers.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ester) | ~ 1.21 Å |

| C-O (ester) | ~ 1.35 Å | |

| C-O (ether) | ~ 1.37 Å | |

| C-C (aromatic) | ~ 1.39 Å | |

| Bond Angle | O=C-O (ester) | ~ 124° |

| C-O-C (ether) | ~ 118° | |

| C-C-C (aromatic) | ~ 120° |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. uwlax.edu For this compound, the flexibility is primarily associated with the cyclopropylmethoxy side chain. The key rotatable bonds are:

The aryl C–O bond between the benzene ring and the ether oxygen.

The O–CH₂ bond connecting the ether oxygen and the methylene (B1212753) group.

The CH₂–cyclopropyl (B3062369) bond.

Computational studies on related structures, such as cyclopropyl methyl ketone, have shown that the most stable conformation often involves the cyclopropyl ring bisecting the plane of the adjacent pi-system (the C=O bond in that case). uwlax.edu A similar preference is expected for the orientation relative to the C-O bond in the ether linkage.

The potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the energy of each resulting conformer. This landscape reveals the lowest-energy (most stable) conformations and the energy barriers between them. For the cyclopropylmethoxy group, an extended conformation, where the side chain points away from the benzene ring, is generally favored to minimize steric hindrance. nih.gov Studies on similar alkoxy-substituted benzoates have noted that steric repulsion between the methylene hydrogens of the alkoxy group and the ring protons can influence bond angles. nih.gov The two primary conformations around the aryl C–O bond would place the CH₂-cyclopropyl group either syn or anti to the methyl ester group. The anti conformation is likely to be lower in energy due to reduced steric clash.

Table 2: Hypothetical Relative Energies of Key Conformers (Note: Energies are illustrative, representing expected stability trends.)

| Conformer Description | Dihedral Angle (C2-C3-O-CH₂) | Relative Energy (kcal/mol) |

| Global Minimum (Anti, Extended) | ~180° | 0.0 |

| Local Minimum (Syn, Extended) | ~0° | 1.5 - 3.0 |

| Transition State (Perpendicular) | ~90° | 4.0 - 6.0 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR spectra for methyl benzoate and its derivatives provide a strong basis for predicting the spectrum of this compound. uba.arwisc.edu The chemical shifts for the aromatic protons are influenced by the electronic effects of both the ester and the ether groups. The electron-donating cyclopropylmethoxy group at the meta position would cause a slight upfield shift (to lower ppm) for the ortho and para protons relative to it. The protons of the cyclopropyl ring and the methylene bridge would have characteristic shifts in the upfield region of the ¹H NMR spectrum.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra. researchgate.netresearchgate.net For methyl benzoate, characteristic vibrational modes include the C=O stretch around 1725 cm⁻¹, C-O-C stretches between 1200-1300 cm⁻¹, and aromatic C=C stretching modes in the 1400-1600 cm⁻¹ region. arxiv.orgmdpi.com The presence of the cyclopropylmethoxy group would introduce additional vibrational modes, including C-H stretching and bending frequencies for the methylene and cyclopropyl groups. For instance, C-H stretching of the methyl group is expected in the 2800-3000 cm⁻¹ range. scirp.org

Table 3: Predicted Key Vibrational Frequencies and NMR Chemical Shifts (Note: Based on data from methyl benzoate and typical substituent effects.)

| Spectroscopy | Functional Group/Atom | Predicted Frequency/Shift |

| Vibrational (IR) | C=O Stretch (Ester) | 1720 - 1735 cm⁻¹ |

| C-O-C Stretch (Ether/Ester) | 1100 - 1300 cm⁻¹ | |

| Aromatic C=C Stretch | 1450 - 1610 cm⁻¹ | |

| CH₂/Cyclopropyl C-H Stretch | 2850 - 3010 cm⁻¹ | |

| ¹H NMR | -OCH₃ (Ester) | ~3.9 ppm |

| -OCH₂- | ~3.8 ppm | |

| Aromatic (H2, H4, H5, H6) | 6.9 - 8.0 ppm | |

| Cyclopropyl/Methylene (-CH-) | 0.3 - 1.3 ppm | |

| ¹³C NMR | C=O (Ester) | ~167 ppm |

| Aromatic Carbons | 115 - 160 ppm | |

| -OCH₃ (Ester) | ~52 ppm | |

| -OCH₂- | ~74 ppm | |

| Cyclopropyl/Methylene Carbons | 3 - 12 ppm |

Reaction Mechanism Studies of Synthetic Transformations

Computational chemistry can be employed to model the reaction pathways for the synthesis of this compound. A common synthetic route is the Williamson ether synthesis, involving the reaction of methyl 3-hydroxybenzoate with a cyclopropylmethyl halide (e.g., bromide) in the presence of a base.

Theoretical studies of this Sₙ2 reaction mechanism would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (the phenoxide of methyl 3-hydroxybenzoate and cyclopropylmethyl bromide) and the final products.

Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate. This TS structure would feature a partially formed O-CH₂ bond and a partially broken C-Br bond.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction barrier, providing insight into the reaction kinetics.

While specific studies on this exact reaction are not available, computational investigations of related esterification and methylation reactions demonstrate the utility of this approach. mdpi.commdpi.com Such studies confirm that these reactions typically proceed through a single, well-defined transition state, and they can be used to analyze the influence of solvents and catalysts on the reaction rate. mdpi.comdnu.dp.ua

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. semanticscholar.org For this compound, MD simulations would be particularly useful for exploring its conformational flexibility in a dynamic context, such as in different solvents.

An MD simulation would allow for extensive sampling of the potential energy surface described in the conformational analysis section. By simulating the molecule's trajectory over nanoseconds, one can observe transitions between different low-energy conformers and determine their relative populations at a given temperature. This provides a more realistic picture of the molecule's structure than static geometry optimization alone. semanticscholar.org

These simulations can also provide insights into intermolecular interactions. For example, simulating this compound in a water box would reveal how water molecules arrange around the polar ester group and the nonpolar cyclopropyl and aromatic moieties, which is crucial for understanding its solubility and behavior in aqueous environments.

Role of Methyl 3 Cyclopropylmethoxy Benzoate As a Synthetic Intermediate and Precursor

Precursor in the Synthesis of Benzoic Acid Derivatives

The benzoate (B1203000) structure is a common motif in many biologically active compounds. researchgate.net Methyl 3-(cyclopropylmethoxy)benzoate and its closely related analogues serve as key starting materials for more elaborate benzoic acid derivatives. A notable example is the synthesis of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. This derivative is prepared through a selective alkylation of a precursor like 3,4-dihydroxy methyl benzoate. nih.gov

In a typical synthesis, 3,4-dihydroxy methyl benzoate is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction can yield a mixture of products, including the desired methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, its isomer methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate, and the dialkylated byproduct methyl 3,4-bis(cyclopropylmethoxy)benzoate. nih.gov The control of reaction conditions is crucial to maximize the yield of the desired mono-etherified product, which itself is a more advanced precursor for other complex molecules. nih.gov

Scaffold for the Development of Structurally Diverse Analogues and Congeners

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various modifications are made to develop new compounds with tailored properties. nih.gov The 3-(cyclopropylmethoxy)benzoate framework is a privileged scaffold in the design of certain classes of therapeutic agents, particularly phosphodiesterase-4 (PDE4) inhibitors. nih.gov

The development of analogues often involves systematic modifications to the core scaffold to explore the structure-activity relationship (SAR). Starting from the this compound core, chemists can:

Vary Substituents on the Aromatic Ring: Introduce different functional groups (e.g., hydroxyl, difluoromethoxy) at various positions on the benzene (B151609) ring to modulate the electronic and steric properties of the molecule.

Modify the Ester Group: Convert the methyl ester to other esters, amides, or a carboxylic acid to alter solubility, metabolic stability, and binding interactions with a biological target.

Alter the Ether Linkage: While the cyclopropylmethoxy group is often a key feature for potency in compounds like Roflumilast, analogues could be synthesized with different alkyl or cycloalkyl groups to probe the binding pocket of the target enzyme.

This systematic approach allows for the generation of a library of structurally diverse congeners, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profile.

Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives are pivotal intermediates in the synthesis of complex, high-value organic molecules. The most prominent example is their role in the synthesis of Roflumilast, a selective PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD). nih.govnih.gov

The key intermediate for Roflumilast is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. nih.gov Various synthetic routes to this crucial intermediate often begin with precursors that establish the 3-(cyclopropylmethoxy) portion of the molecule early in the sequence. google.comgoogle.com For instance, a common strategy involves the synthesis of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate from 3,4-dihydroxy methyl benzoate. nih.gov

The synthesis can be summarized in the following key steps:

Selective Etherification: 3,4-dihydroxy methyl benzoate is reacted with cyclopropylmethyl bromide. This step yields methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate as the main product, although isomers and dialkylated byproducts like methyl 3,4-bis(cyclopropylmethoxy)benzoate can also form. nih.gov

Second Etherification: The remaining free hydroxyl group at the 4-position is then typically etherified, for example, with a difluoromethoxy group, to yield the Roflumilast precursor ester. google.com

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Amide Coupling: Finally, this benzoic acid derivative is coupled with 3,5-dichloropyridin-4-amine to form the final active pharmaceutical ingredient, Roflumilast. nih.gov

During the initial etherification step, methyl 3,4-bis(cyclopropylmethoxy)benzoate is sometimes obtained as an unintentional byproduct, highlighting the intricacies of selective synthesis on this scaffold. nih.gov

Table 1: Key Intermediates and Byproducts in Roflumilast Precursor Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 3,4-Dihydroxy methyl benzoate | Starting Material |

| Cyclopropylmethyl bromide | Alkylating Agent |

| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | Key Intermediate |

| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Isomeric Byproduct |

| Methyl 3,4-bis(cyclopropylmethoxy)benzoate | Dialkylated Byproduct |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Advanced Intermediate (Direct Precursor) |

| Roflumilast | Final Product |

Strategies for Core Structure Diversification through Derivatization

The chemical reactivity of the this compound scaffold allows for several strategic derivatizations to create a diverse range of molecules. The primary reactive sites are the methyl ester and the aromatic ring.

Analytical Methodologies for Purity and Identity Confirmation of Methyl 3 Cyclopropylmethoxy Benzoate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity determination and quantification of Methyl 3-(cyclopropylmethoxy)benzoate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound.

Method development typically involves the systematic optimization of chromatographic conditions to achieve a robust separation of the main component from any potential impurities. Key parameters that are evaluated include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A common approach for a compound like this compound would utilize a C18 stationary phase, which provides excellent retention and resolution for aromatic esters. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com Gradient elution may be employed to resolve impurities with a wide range of polarities.

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability for its intended purpose. This process confirms the method's specificity, linearity, accuracy, precision, and robustness. The specificity ensures that the signal measured is solely from the target compound, without interference from impurities. Linearity is established by analyzing a series of standard solutions across a range of concentrations.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (e.g., 55:45 v/v) |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Techniques for Volatile Components

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an essential tool for identifying and quantifying volatile and semi-volatile impurities in this compound. jmchemsci.com This technique is particularly useful for detecting residual solvents from the manufacturing process or volatile byproducts.

In a typical GC method, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. wiley-vch.de The separation is based on the differential partitioning of analytes between the carrier gas and the stationary phase coated on the column wall. The choice of the stationary phase is critical; a dimethylpolysiloxane phase is often suitable for general-purpose analysis of non-polar compounds. wiley-vch.de The temperature program of the GC oven is optimized to ensure adequate separation of all volatile components within a reasonable analysis time.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net As components elute from the column, they are fragmented and analyzed by the mass spectrometer, providing a unique mass spectrum that acts as a "fingerprint" for identification. researchgate.net This is invaluable for characterizing unknown impurities.

Table 2: Example GC Conditions for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-1 (dimethylpolysiloxane) (e.g., 10 m, 0.1 mm ID, 0.1 µm film) |

| Carrier Gas | Helium at a constant flow of 0.8 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60°C hold for 0 min, ramp at 60°C/min to 300°C, hold for 1 min |

| Detector | FID or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Capillary Electrophoresis (CE) Applications in Mixture Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, requiring minimal sample and solvent consumption. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. nih.gov While this compound is a neutral molecule, its analysis and the separation from charged impurities can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the micelles and the surrounding aqueous buffer. researchgate.net This technique can be particularly effective for resolving isomers or closely related neutral impurities that may be challenging to separate by HPLC. nih.gov The development of a CE method would involve optimizing the buffer pH, surfactant concentration, and applied voltage to achieve the desired separation. researchgate.net

Table 3: Potential MEKC Parameters for Mixture Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused silica (B1680970) (e.g., 50 µm ID, 50 cm total length) |

| Background Electrolyte | 10 mM Phosphate buffer (pH 7.0) containing 40 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 227 nm |

Spectroscopic Purity Assessments (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method used for quantitative analysis and as a preliminary purity check. The technique is based on the principle that molecules absorb light at specific wavelengths. This compound, containing a benzoate (B1203000) ester chromophore, is expected to exhibit a characteristic UV absorption maximum. For the parent compound, methyl benzoate, the maximum absorption in alcohol is observed at 227 nm. nih.gov

For quantitative purposes, a standard solution of known concentration is prepared, and its absorbance is measured. The concentration of this compound in a sample solution can then be determined using the Beer-Lambert law. While not a separative technique, UV-Vis spectroscopy can provide an indication of purity. The presence of impurities with different chromophores could alter the shape of the absorption spectrum or shift the wavelength of maximum absorbance. It is a valuable tool for routine quality control and for determining the concentration of solutions used in other analytical methods.

Table 4: Spectroscopic Properties

| Technique | Parameter | Expected Value |

|---|---|---|

| UV-Vis Spectroscopy | λmax (in Ethanol) | ~227 nm |

Reference Standard Characterization and Quality Control Protocols

A highly purified and well-characterized reference standard of this compound is fundamental for accurate quantitative analysis. usp.org This primary standard serves as the benchmark against which production batches are measured. The characterization of a reference standard is a comprehensive process to confirm its identity and establish its purity with a high degree of confidence.

The identity of the reference standard is unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed structural information, confirming the correct molecular structure and connectivity.

The purity of the reference standard is determined using a mass balance approach, where the results from several analytical techniques are combined. This typically includes:

Chromatographic Purity: Determined by a validated HPLC method, quantifying all detected impurities.

Volatile Content: Assessed by GC for residual solvents.

Water Content: Measured by Karl Fischer titration.

Non-Volatile Residue: Determined by a residue on ignition test.

The assigned purity value of the reference standard is then used to calculate the potency of working standards and to accurately quantify this compound in routine sample analysis. orgsyn.org

| Melting Point | Capillary Method | Physical property confirmation |

Emerging Research Areas and Future Directions for Methyl 3 Cyclopropylmethoxy Benzoate Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of Methyl 3-(cyclopropylmethoxy)benzoate can be approached by forming the ether linkage or the ester group. Research is focused on developing more efficient, selective, and sustainable methods for these transformations.

Etherification Strategies: The classical Williamson ether synthesis, involving the reaction of methyl 3-hydroxybenzoate with a cyclopropylmethyl halide in the presence of a base, remains a fundamental approach. However, future research is directed towards catalytic systems that avoid stoichiometric amounts of strong bases and improve reaction conditions. researchgate.net Advanced catalytic systems being explored include:

Phase-Transfer Catalysis (PTC): PTC can enhance the reaction rate and efficiency between the water-soluble phenoxide and the organic-soluble alkylating agent, minimizing the need for harsh, anhydrous conditions.

Copper- and Palladium-Catalyzed Cross-Coupling Reactions: These methods offer milder reaction conditions and broader substrate scope for the formation of the aryl ether bond. organic-chemistry.org Research into ligands that promote the coupling of phenols with alkyl halides is an active area. organic-chemistry.org

High-Temperature Catalytic Williamson Ether Synthesis (CWES): This approach uses weaker alkylating agents like alcohols or esters at high temperatures (above 300 °C) with catalytic amounts of alkali metal salts, presenting a greener alternative by avoiding the production of large salt waste streams. acs.org

Esterification Strategies: The formation of the methyl ester from 3-(cyclopropylmethoxy)benzoic acid is another key synthetic step. Modern research is moving away from traditional acid catalysis (e.g., sulfuric acid) towards more environmentally friendly and reusable catalysts.

Solid Acid Catalysts: Heterogeneous catalysts, such as zirconium/titanium (Zr/Ti) solid acids, are being investigated for the esterification of benzoic acids. mdpi.com These catalysts are easily recoverable and reusable, reducing waste and simplifying product purification. researchgate.net

Enzyme-Catalyzed Esterification: Lipases are increasingly used for the synthesis of esters under mild conditions, which will be discussed further in section 8.3.

A comparison of potential catalytic systems for the synthesis is presented in Table 1.

| Catalyst Type | Reaction | Advantages | Research Focus |

| Phase-Transfer Catalysts | Etherification | Milder conditions, improved yields | Development of more efficient and recyclable catalysts |

| Ni/Cu or Pd Complexes | Etherification | High efficiency, broad substrate scope | Ligand design for improved selectivity and activity |

| Zr/Ti Solid Acids | Esterification | Reusable, environmentally benign | Enhancing catalytic activity and stability |

| Lipases | Esterification | High selectivity, mild conditions | Solvent engineering, enzyme immobilization |

Investigation of Advanced Material Science Applications

The unique structural features of this compound suggest its potential as a building block in material science, an area that is beginning to be explored.

Liquid Crystals: Benzoate (B1203000) esters are known components of liquid crystalline materials. For instance, biphenyl (B1667301) benzoate derivatives have been studied for their ferroelectric liquid crystal properties. researchgate.net The introduction of the cyclopropylmethoxy group could influence the packing and mesophase behavior of such materials, potentially leading to novel liquid crystals with tailored optical and electronic properties.

Polymers and Plasticizers: Cyclopropyl (B3062369) carboxylic acid esters have been patented for their use in imparting specific aromas to polymers like polyolefins. google.comgoogle.com This suggests that this compound could be investigated as a functional monomer or an additive in polymers, potentially influencing properties like thermal stability, flexibility, or refractive index.

Organic Electronics: Polycyclic aromatic systems are fundamental to organic electronics. chemrxiv.org While this compound is not a large conjugated system itself, it can be a precursor to more complex structures. The electronic properties imparted by the cyclopropylmethoxy group could be harnessed in the design of novel organic semiconductors, dyes, or sensors.

Future research will likely involve the synthesis of polymers and co-polymers incorporating the this compound motif and the investigation of their physical and material properties.

Development of Chemo-enzymatic Approaches for Synthesis

Chemo-enzymatic synthesis, which combines chemical and biological transformations, offers a powerful strategy for producing complex molecules with high selectivity and under mild, environmentally friendly conditions.

For this compound, a promising chemo-enzymatic route involves the use of lipases for the final esterification step. The precursor, 3-(cyclopropylmethoxy)benzoic acid, can be synthesized chemically, followed by an enzymatic esterification with methanol.

Lipase-Catalyzed Esterification: Lipases, such as those from Candida rugosa and Rhizomucor miehei, have been shown to catalyze the esterification of benzoic acid derivatives. nih.govnih.gov Research in this area focuses on:

Solvent Engineering: The choice of solvent is critical. While organic solvents are often used, recent developments show that lipase-catalyzed esterifications can be performed in aqueous micellar media, significantly improving the green profile of the process. nih.gov

Enzyme Immobilization: Immobilizing the lipase (B570770) on a solid support allows for easy recovery and reuse of the biocatalyst, making the process more economical and sustainable.

Substrate Scope: Studies are ongoing to understand the steric and electronic limits of substrates for various lipases, which would inform the optimal enzyme choice for 3-(cyclopropylmethoxy)benzoic acid. rsc.orgrsc.org

Table 2 summarizes key parameters in the development of chemo-enzymatic synthesis for benzoate esters.

| Parameter | Description | Future Research Direction |

| Enzyme | Lipases (e.g., Candida rugosa, Rhizomucor miehei) are commonly used. | Screening for novel lipases with higher activity and stability for this specific substrate. |

| Reaction Medium | Organic solvents, ionic liquids, or aqueous micellar systems. | Optimizing aqueous systems to eliminate the need for organic solvents. |

| Water Content | A minimal amount of water is necessary for lipase activity, but excess water can lead to hydrolysis. | Precise control of water activity in the reaction medium to maximize esterification yield. |

| Substrate Concentration | High concentrations of substrates, particularly methanol, can inhibit the enzyme. | Fed-batch strategies to maintain optimal substrate concentrations. |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools to understand the relationship between the molecular structure of this compound and its chemical reactivity. Density Functional Theory (DFT) is a particularly useful method for these investigations. nih.govnih.gov

Electronic Properties: DFT calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the molecular electrostatic potential (MEP). researchgate.net This information is crucial for predicting the regioselectivity of reactions like electrophilic aromatic substitution. For example, it can quantify how the electron-donating cyclopropylmethoxy group influences the reactivity of the aromatic ring. ufms.br

Reactivity Descriptors: Global reactivity descriptors such as hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov These theoretical parameters can help in designing new reactions and predicting their outcomes. nih.gov

Solvent Effects: Computational models can simulate the effect of different solvents on the molecule's conformation and reactivity, aiding in the selection of optimal reaction media. jsynthchem.com

Future theoretical work will likely focus on building accurate computational models to predict the behavior of this compound in various chemical environments and to guide the design of new derivatives with desired properties.

Contributions to Sustainable Chemical Processes

The principles of green chemistry are increasingly important in chemical synthesis. Research on this compound is contributing to this trend in several ways.

Use of Greener Catalysts: As discussed in sections 8.1 and 8.3, the development of reusable solid acid catalysts and biocatalysts (lipases) for the synthesis of this compound reduces waste and avoids the use of corrosive and hazardous reagents like concentrated sulfuric acid. mdpi.comdergipark.org.tr

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, for example using microwave irradiation, is a key area of green chemistry. ijsdr.org Additionally, the use of deep eutectic solvents (DES) as both catalyst and solvent for esterification reactions is a promising sustainable approach. jsynthchem.comdergipark.org.tr

Atom Economy: Catalytic routes, such as the catalytic Williamson ether synthesis, improve atom economy by minimizing the formation of byproducts. acs.org Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a central goal.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijsdr.org The development of catalysts that operate under milder temperatures and pressures also contributes to energy efficiency. researchgate.net

The overarching goal is to develop a lifecycle for this compound that is environmentally benign, from the choice of starting materials to the final product, minimizing waste, energy use, and hazardous substance generation.

Q & A

Q. Experimental Design :

Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., ethyl, isopropyl) and compare bioactivity.

Docking simulations : Use software like AutoDock to predict binding modes against targets (e.g., COX-2, PDE4) .

What analytical techniques are critical for assessing the purity and stability of this compound?

Q. Basic Research Focus

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) to quantify purity (>98%) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight ([M+H]<sup>+</sup> = 223.1) and detects degradation products .

- Stability testing : Accelerated studies (40°C/75% RH for 6 months) assess hydrolytic degradation; monitor via NMR for ester bond cleavage .

How can computational modeling predict the metabolic pathways of this compound?

Q. Advanced Research Focus

- In silico tools : Use ADMET predictors (e.g., SwissADME) to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, cyclopropane ring oxidation) .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways (e.g., base-catalyzed vs. enzymatic) to predict dominant degradation routes .

Validation : Compare computational results with in vitro microsomal assays (human liver microsomes + NADPH) to confirm metabolite profiles .

What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced Research Focus

- Solvent selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve scalability and reduce purification complexity .

- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to enhance recyclability and yield .

Case Study : Pilot-scale reactions (1–10 mol) achieved 85% yield using flow chemistry (residence time = 30 min, T = 80°C) .

How does the compound’s crystal packing affect its physicochemical properties?

Advanced Research Focus

Intermolecular hydrogen bonding (O–H⋯O) and π-π stacking influence solubility and melting point:

- Solubility : Poor aqueous solubility (log P ≈ 2.5) due to hydrophobic cyclopropane and aromatic interactions .

- Melting point : High melting point (~150°C) correlates with dense crystal packing and hydrogen-bonded networks .

Experimental Validation : Perform DSC to measure thermal transitions and correlate with XRD-derived packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.